

Application Notes and Protocols for ML204 in Whole-Cell Patch Clamp Experiments

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Compound of Interest

Compound Name: ML204

Cat. No.: B1676640

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of **ML204**, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channels, in whole-cell patch clamp experiments. This guide is intended for researchers in academia and industry investigating ion channel function and pharmacology.

Introduction

ML204 is a small molecule inhibitor that selectively targets TRPC4 and TRPC5 channels, which are non-selective cation channels implicated in a variety of physiological processes.^{[1][2]} Understanding the electrophysiological effects of **ML204** is crucial for elucidating the roles of TRPC4/5 channels in cellular signaling and for the development of novel therapeutics. Whole-cell patch clamp electrophysiology is the gold-standard technique for directly measuring the ion currents flowing through these channels and assessing the inhibitory activity of compounds like **ML204**.^{[2][3][4][5][6]}

Mechanism of Action

ML204 exerts its inhibitory effect through the direct blockade of the TRPC4 and TRPC5 channel pore.^[2] Its action is independent of the G-protein coupled receptor (GPCR) activation pathway, suggesting a direct interaction with the channel protein itself.^{[2][7]} **ML204** has

demonstrated selectivity for TRPC4 and TRPC5 over other TRP channel family members, such as TRPC3 and TRPC6, as well as other voltage-gated ion channels.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

The inhibitory potency of **ML204** can vary depending on the experimental conditions, including the cell type, the method of channel activation, and the specific assay used. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values for **ML204** against TRPC4 and its selectivity over other TRPC channels.

Table 1: IC₅₀ Values of **ML204** for TRPC4 Inhibition

Assay Type	Cell Line	Activation Method	IC ₅₀ (μM)	Reference
Fluorescent Intracellular Ca ²⁺ Assay	HEK293	μ-opioid receptor stimulation	0.96	[1] [2]
Whole-Cell Voltage Clamp	HEK293	μ-opioid receptor stimulation (DAMGO)	2.6 - 3.55	[2] [9] [10]
Whole-Cell Voltage Clamp	HEK293	Intracellular GTPγS	2.85	[11]
Fluorescent Intracellular Ca ²⁺ Assay	HEK293	Muscarinic receptor stimulation (ACh)	2.91	[11]

Table 2: Selectivity Profile of **ML204**

Channel	Assay Type	IC50 (μM)	Selectivity vs. TRPC4 (fold)	Reference
TRPC4	Fluorescent Intracellular Ca2+ Assay	0.96	-	[1][2]
TRPC6	Fluorescent Membrane Potential Assay	18.4	~19	[1][8]
TRPC5	Manual Electrophysiology	~65% inhibition at 10 μM	-	[8]

Experimental Protocols

This section details the protocol for conducting whole-cell patch clamp experiments to evaluate the inhibitory effects of **ML204** on TRPC4/5 channels.

Cell Preparation

- Cell Culture: Use a cell line stably or transiently expressing the TRPC4 or TRPC5 channel of interest (e.g., HEK293 cells).[7]
- Plating: Plate the cells onto glass coverslips suitable for microscopy and patch-clamping 24-48 hours before the experiment.[7]

Solutions and Reagents

A critical aspect of successful patch clamp experiments is the composition of the intracellular and extracellular solutions.

Table 3: Solution Compositions

Solution	Component	Concentration (mM)	Reference
Extracellular (Bath) Solution	NaCl	140	[2][7]
KCl	5	[2][7]	
CaCl ₂	2	[2][7]	
MgCl ₂	1	[7]	
HEPES	10	[2][7]	
Glucose	10	[7]	
Adjust pH to 7.4 with NaOH			
Intracellular (Pipette) Solution	CsCl	140	[2]
HEPES	10	[2]	
EGTA or BAPTA	1 or 10	[2][7]	
Mg-ATP	4	[2][7]	
Na-GTP	0.3 - 0.4	[2][7]	
Adjust pH to 7.2 with CsOH	[2]		

Note: Solution compositions can be modified based on the specific experimental requirements.

ML204 Stock Solution Preparation:

- Prepare a high-concentration stock solution of **ML204** (e.g., 10 mM) in DMSO.
- Store the stock solution at -20°C or -80°C.[1]
- On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed a level that

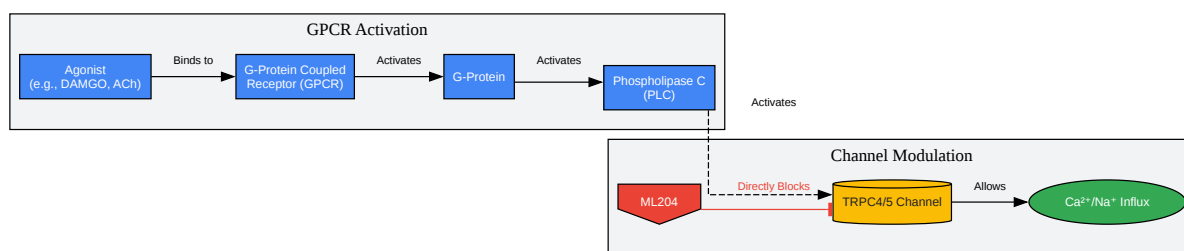
affects channel activity (typically $\leq 0.1\%$).

Whole-Cell Patch Clamp Procedure

- **Pipette Preparation:** Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 M Ω when filled with the intracellular solution.[\[2\]](#)[\[7\]](#)
- **Recording Setup:** Transfer a coverslip with the cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.[\[7\]](#)
- **Giga-ohm Seal Formation:** Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 G Ω) between the pipette tip and the cell membrane.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Whole-Cell Configuration:** Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[\[3\]](#)[\[4\]](#)[\[5\]](#) This provides electrical and diffusional access to the cell's interior.
- **Voltage Clamp Mode:** Set the amplifier to voltage-clamp mode and clamp the cell at a holding potential (e.g., -60 mV).[\[7\]](#)
- **Baseline Recording:** Record baseline channel activity by applying a voltage ramp or step protocol. A typical voltage ramp protocol may go from -100 mV to +120 mV over 110 ms.[\[9\]](#)
- **Channel Activation:** Activate the TRPC4/5 channels using an appropriate agonist. For example, apply a GPCR agonist like DAMGO (for μ -opioid receptors) or Acetylcholine (for muscarinic receptors) to the bath solution.[\[8\]](#)[\[10\]](#)
- **Application of **ML204**:** Once a stable baseline current is established, apply **ML204** to the bath solution at various concentrations.[\[7\]](#)
- **Data Acquisition:** Record the current inhibition at each concentration of **ML204**.
- **Data Analysis:** Measure the current amplitude before and after the application of **ML204**. Calculate the percentage of inhibition and plot it against the **ML204** concentration to determine the IC₅₀ value.[\[7\]](#)

Visualizations

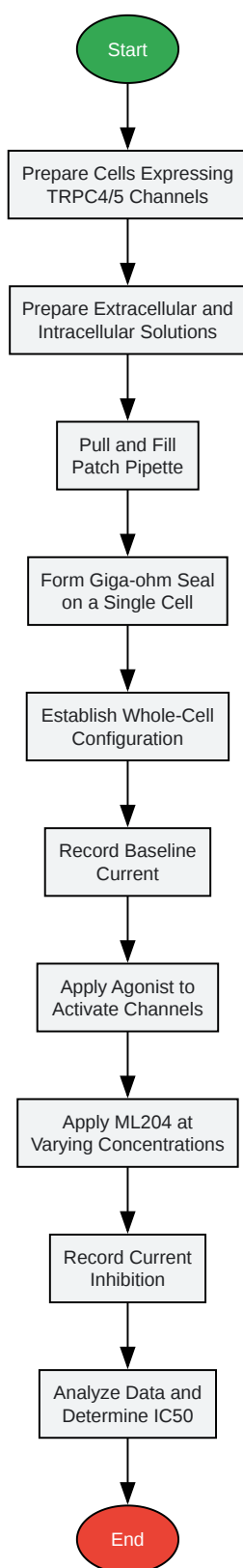
Signaling Pathway of TRPC4/5 Activation and Inhibition by ML204



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Caption: Signaling pathway of TRPC4/5 activation and inhibition by **ML204**.

Experimental Workflow for Whole-Cell Patch Clamp with ML204



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